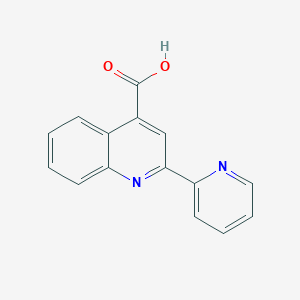

2-Pyridin-2-yl-quinoline-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYCFYURDIXHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50225887 | |

| Record name | Cinchoninic acid, 2-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7491-86-3, 57882-27-6 | |

| Record name | Cinchoninic acid, 2-(2-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchoninic acid, 2-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-2-yl)quinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Pyridin-2-yl-quinoline-4-carboxylic Acid: Properties, Synthesis, and Applications

Executive Summary: This document provides an in-depth technical overview of 2-Pyridin-2-yl-quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in coordination chemistry, materials science, and pharmaceutical research. Its unique structure, combining both pyridine and quinoline moieties, makes it a versatile building block and a highly effective chelating agent.[1] This guide details its core chemical and physical properties, established synthetic routes with a focus on the Pfitzinger reaction, spectroscopic signature, and key applications, particularly in the formation of functional metal complexes. The content is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of this compound.

Core Physicochemical Properties

This compound (CAS No. 57882-27-6) is a stable, solid organic compound.[2] Its rigid, planar structure and the presence of nitrogen atoms and a carboxylic acid group dictate its chemical behavior, particularly its solubility and coordination capabilities. The key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 57882-27-6 | [2][3] |

| Molecular Formula | C₁₅H₁₀N₂O₂ | [2][4] |

| Molecular Weight | 250.25 g/mol | [3][5] |

| Appearance | Solid (form may vary) | N/A |

| Monoisotopic Mass | 250.07423 Da | [4] |

| Predicted XlogP | 2.3 | [4] |

| Purity | ≥97% (typical commercial) | [2] |

| Storage Temp. | Room Temperature | [6] |

Note: Some properties like melting point and solubility in specific solvents are not consistently reported across public databases and should be determined empirically for specific lots.

Synthesis and Mechanism

The most established and versatile method for synthesizing 2-substituted quinoline-4-carboxylic acids is the Pfitzinger reaction .[7][8] This reaction provides a direct route to the quinoline core by condensing an isatin derivative with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[9]

Pfitzinger Synthesis of this compound

For the target compound, the Pfitzinger reaction involves the condensation of isatin with 2-acetylpyridine .[3]

Caption: Experimental workflow for the Pfitzinger synthesis.

Detailed Synthetic Protocol

Causality: The following protocol is a representative procedure adapted from generalized Pfitzinger reaction conditions.[9] The use of a strong base like potassium hydroxide is critical for the initial, rate-determining step: the hydrolytic ring-opening of the isatin amide bond.[7][9]

-

Preparation of Base Solution : In a round-bottom flask suitable for reflux, prepare a 33% (w/v) solution of potassium hydroxide by dissolving it in 95% ethanol. Expertise & Experience: The exothermic dissolution requires careful handling and cooling if necessary. Ethanol is a common protic solvent for this reaction.[7]

-

Isatin Ring Opening : To the stirred KOH solution, add one molar equivalent of isatin. The solution's color typically changes as the isatin ring opens to form the potassium salt of 2-aminophenylglyoxylic acid. Continue stirring at room temperature for approximately 30-45 minutes to ensure complete conversion.[9]

-

Condensation : Add a stoichiometric equivalent of 2-acetylpyridine to the reaction mixture dropwise. This initiates the condensation between the aniline derivative and the ketone.

-

Cyclization and Dehydration : Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. Maintain reflux for 12-13 hours. Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.[9]

-

Work-up and Isolation : After cooling the reaction mixture to room temperature, dilute it with water and filter to remove any insoluble impurities. Carefully acidify the filtrate with an acid (e.g., HCl or acetic acid) to a pH of ~5. The desired product, this compound, will precipitate out of the solution.

-

Purification : Collect the solid product by filtration, wash it thoroughly with water to remove residual salts, and dry it. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF if required.

Reaction Mechanism

The mechanism proceeds in distinct stages, beginning with the formation of a keto-acid intermediate from isatin. This intermediate then reacts with 2-acetylpyridine to form an imine, which tautomerizes to an enamine. The enamine subsequently undergoes intramolecular cyclization followed by dehydration to yield the aromatic quinoline ring system.[7]

Caption: Simplified mechanism of the Pfitzinger reaction.[7]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized molecule. The key identifying features in NMR, IR, and Mass Spectrometry are outlined below.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons of the quinoline and pyridine rings would appear in the downfield region (typically δ 7.5-9.5 ppm). The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (>13 ppm), though its observation can depend on the solvent (e.g., DMSO-d₆).[10][11] |

| ¹³C NMR | Aromatic carbons would resonate in the δ 110-160 ppm range. The carbonyl carbon of the carboxylic acid is a key diagnostic peak, expected to appear significantly downfield (>165 ppm).[10] |

| FT-IR | Characteristic vibrational bands include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C=C/C=N stretching vibrations from the aromatic rings (~1400-1600 cm⁻¹).[10][12] |

| Mass Spec (EI) | The molecular ion peak (M⁺) should be prominent, reflecting the stability of the aromatic system. Common fragmentation pathways for quinoline-4-carboxylic acids involve the loss of the carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[13] |

Reactivity and Core Applications

The true utility of this compound lies in its dual functionality: the carboxylic acid group allows for derivatization (e.g., ester or amide formation), while the two nitrogen atoms act as a powerful bidentate chelating ligand for a wide range of metal ions.[14]

Coordination Chemistry and Ligand Properties

The nitrogen atoms of the pyridine and quinoline rings are positioned to form a stable six-membered chelate ring upon coordination with a metal center. This preorganized conformation makes it an excellent ligand for creating structurally defined metal-organic complexes.[14][15]

Caption: Bidentate chelation of a metal ion (M).

This chelating ability has been exploited to synthesize complexes with various metals, including manganese (Mn), cobalt (Co), cadmium (Cd), and silver (Ag).[12][15] The resulting complexes often exhibit unique properties not present in the free ligand, such as:

-

Luminescence : The ligand can act as an "antenna," absorbing energy and transferring it to a coordinated metal ion (especially lanthanides), which then emits light at a characteristic wavelength.[16][17] This property is valuable for developing fluorescent probes and materials for lighting applications.[12][15]

-

Biological Activity : Metal complexes of quinoline derivatives have demonstrated a range of biological activities, including antibacterial and antitumor properties.[12][15] The complexation can enhance the therapeutic potential of the organic scaffold.

-

Structural Diversity : Depending on the metal ion and reaction conditions, these complexes can self-assemble into higher-order structures, such as 1D chains or 3D supramolecular networks, driven by coordination bonds and hydrogen bonding.[12][15]

Pharmaceutical and Materials Science Applications

Beyond coordination chemistry, the core structure is a valuable scaffold in medicinal chemistry and materials science.[1][18]

-

Pharmaceutical Development : Quinoline-4-carboxylic acids are recognized pharmacophores.[19] This compound serves as a key intermediate for synthesizing more complex molecules with potential therapeutic benefits in areas like cancer and infectious diseases.[1][18]

-

Advanced Materials : The compound's thermal stability and ability to form derivatives make it a candidate for incorporation into polymers or coatings to enhance their performance.[1][18] Its fluorescent properties are also useful in the development of imaging agents and chemical sensors.[1]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available from all suppliers, related quinoline carboxylic acids are classified with potential hazards.[20][21]

-

General Hazards : May be harmful if swallowed, inhaled, or in contact with skin. Can cause skin and serious eye irritation.[20]

-

Handling Recommendations : Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Disclaimer : This information is for guidance only. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier before handling this chemical.[21] This product is typically intended for research use only.[2]

References

-

Zhang, L. et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica, 63(4), 891-898.

-

Chem-Impex. (n.d.). 2-Pyridin-3-Yl-Quinoline-4-Carboxylic Acid.

-

ChemicalBook. (n.d.). This compound synthesis.

-

ResearchGate. (2016). (PDF) Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid.

-

Zolfigol, M. A. et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3338–3347.

-

Wikipedia. (n.d.). Pfitzinger reaction.

-

Lahna, J. et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.

-

Santa Cruz Biotechnology, Inc. (n.d.). This compound.

-

Sigma-Aldrich. (n.d.). This compound.

-

PubChemLite. (n.d.). 2-(pyridin-2-yl)quinoline-4-carboxylic acid.

-

Chem-Impex. (n.d.). 2-Pyridin-4-Yl-Quinoline-4-Carboxylic Acid.

-

Lindsley, C. W. et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 6(5), 549-554.

-

MilliporeSigma. (n.d.). 2-(Pyridin-2-yl)quinoline-4-carboxylic acid.

-

PubChem. (n.d.). 2-(Pyridin-4-yl)quinoline-4-carboxylic acid.

-

ChemicalBook. (n.d.). This compound.

-

Yadav, V. et al. (2012). Application of pfitzinger reaction in synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.

-

BenchChem. (2023). Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condensation.

-

PubChemLite. (n.d.). 2-(pyridin-4-yl)quinoline-4-carboxylic acid.

-

Sangshetti, J. N. et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 194-203.

-

Hancock, R. D. et al. (2007). The highly preorganized ligands 8-(2-Pyridyl) Quinoline, 2,2'-dipyridyl amine and 1,10-phenanthroline-2, 9-dicarboxylic acid, and their complexing properties with metal ions. UNCW Institutional Repository.

-

ResearchGate. (2015). Influence of Different Organic Bases on The Luminescence Properties of Europium Complexes with 2-Hydroxyquinoline-4-Carboxylic Acid.

-

Gany, A. et al. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 47(1), 38-40.

-

ChemicalBook. (n.d.). 2,4-Pyridinedicarboxylic acid(499-80-9) 1H NMR spectrum.

-

Musilek, K. et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Scientific Reports, 11(1), 1789.

-

ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism.

-

NIST. (n.d.). 2-Pyridinecarboxylic acid.

-

Al-Ostath, R. et al. (2025). Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a ‘turn-off’ fluorescence approach. Journal of the Iranian Chemical Society.

-

SpectraBase. (n.d.). Quinoline-4-carboxylic acid - Optional[1H NMR] - Spectrum.

-

ChemicalBook. (2024). This compound - Safety Data Sheet.

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

-

Liu, J. et al. (2022). Isolation strategy for a novel luminescent Eu3+-pyridine-2,6-dicarboxylic acid complex with high compatibility and stability for light-conversion agricultural films. Materials Chemistry Frontiers, 6(12), 1599-1606.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. PubChemLite - 2-(pyridin-2-yl)quinoline-4-carboxylic acid (C15H10N2O2) [pubchemlite.lcsb.uni.lu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | 57882-27-6 [chemicalbook.com]

- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chempap.org [chempap.org]

- 14. repository.uncw.edu [repository.uncw.edu]

- 15. Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Isolation strategy for a novel luminescent Eu3+-pyridine-2,6-dicarboxylic acid complex with high compatibility and stability for light-conversion agricultural films - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. chemimpex.com [chemimpex.com]

- 19. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | C15H10N2O2 | CID 26587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. This compound - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Structure Elucidation of 2-Pyridin-2-yl-quinoline-4-carboxylic Acid

This guide provides a comprehensive, technically-focused framework for the structural elucidation of 2-Pyridin-2-yl-quinoline-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the scientific rationale behind the chosen analytical workflow. Our approach is rooted in establishing a self-validating system of protocols to ensure the highest degree of confidence in the final structural assignment.

Foundational Strategy: Synthesis as the First Step in Elucidation

The journey to elucidating a chemical structure begins not with a spectrometer, but with its synthesis. The choice of synthetic route provides the initial hypothesis for the molecule's constitution. For this compound (Molecular Formula: C15H10N2O2, Molecular Weight: 250.25 g/mol ), the Pfitzinger reaction is a highly logical and efficient choice.[1][2][3] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, 2-acetylpyridine, in the presence of a strong base.[2][4]

The Pfitzinger reaction is particularly advantageous as it directly yields the quinoline-4-carboxylic acid moiety, a key structural feature of our target molecule.[5] Alternative methods for quinoline synthesis, such as the Doebner-von Miller or Skraup reactions, are generally less direct for obtaining the 4-carboxylic acid substitution pattern.[6][7][8][9]

Caption: Pfitzinger reaction workflow for synthesis.

Experimental Protocol: Synthesis via Pfitzinger Reaction

-

Base Preparation: In a round-bottom flask, dissolve potassium hydroxide (3 eq.) in absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon). Stir until fully dissolved. Rationale: The use of a strong base is crucial for the initial ring-opening of isatin to form the potassium salt of isatinic acid.[1][4]

-

Isatin Addition: Add isatin (1 eq.) to the basic solution and stir at room temperature for 30 minutes. The color of the solution should change, indicating the formation of the isatinate intermediate.

-

Carbonyl Addition: Slowly add 2-acetylpyridine (1.1 eq.) to the reaction mixture. Rationale: A slight excess of the ketone ensures the complete consumption of the isatin intermediate.

-

Reflux: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, acidify the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF/water) to yield the pure this compound.

Spectroscopic Analysis: A Multi-faceted Approach to Confirmation

Caption: Integrated spectroscopic workflow.

Mass Spectrometry (MS)

Mass spectrometry provides the foundational data of molecular weight and fragmentation patterns, which are critical for confirming the elemental composition and connectivity.

-

Expected Result: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C15H10N2O2. The primary fragmentation pathway for quinoline-4-carboxylic acids involves the loss of the carboxyl group (-COOH, 45 Da), followed by the elimination of HCN (27 Da) from the quinoline ring.[10][11]

| Ion | m/z (Expected) | Description |

| [M]+• | 250.07 | Molecular Ion |

| [M-COOH]+ | 205.08 | Loss of the carboxylic acid group |

| [M-COOH-HCN]+ | 178.07 | Subsequent loss of hydrogen cyanide |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

-

Expected Result: The IR spectrum will provide clear evidence for the carboxylic acid and the aromatic ring systems.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400 (broad) | O-H | Carboxylic acid stretch |

| ~1700 | C=O | Carboxylic acid carbonyl stretch |

| 1600-1450 | C=C and C=N | Aromatic ring stretches |

| ~1300 | C-O | Carboxylic acid stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are essential.

-

¹H NMR: The proton NMR will show a series of signals in the aromatic region (typically 7.0-9.0 ppm). The integration of these signals should correspond to the 9 aromatic protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR will display 15 distinct signals, corresponding to the 15 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm).

-

2D NMR (COSY & HSQC): COSY (Correlation Spectroscopy) will reveal proton-proton coupling networks, helping to assign protons on the same aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of the carbon skeleton.

Data Integration and Final Confirmation

The final step in the structure elucidation process is the integration of all collected data. The synthetic route provides the initial hypothesis, which is then systematically confirmed by the spectroscopic evidence. The molecular weight from MS, the functional groups from IR, and the detailed connectivity from NMR must all be in complete agreement with the proposed structure of this compound. Any discrepancies would necessitate a re-evaluation of the data and potentially further experimentation. This self-validating workflow ensures a high degree of confidence in the final structural assignment, a critical requirement for applications in research and drug development.

References

-

Wikipedia. Pfitzinger reaction. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Wikipedia. Doebner–Miller reaction. [Link]

-

Cambridge University Press. Pfitzinger Quinoline Synthesis. [Link]

-

SynArchive. Doebner-Miller Reaction. [Link]

-

Slideshare. Doebner-Miller reaction and applications. [Link]

-

ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

-

JOCPR. Application of pfitzinger reaction in the synthesis of novel indophenazino fused quinoline-4-carboxylic acid derivatives. [Link]

-

CUTM Courseware. Quinoline and Isoquinoline: structure elucidation. [Link]

-

MDPI. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [Link]

-

PubMed. Ruthenium(II) bipyridine complexes bearing quinoline-azoimine (NN'N″) tridentate ligands: synthesis, spectral characterization, electrochemical properties and single-crystal X-ray structure analysis. [Link]

-

PubMed. Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. [Link]

-

ResearchGate. Synthesis, Characterization and Antimicrobial Evaluation of New Class of Bipyridinyl Substituted Quinoline Derivatives. [Link]

-

ResearchGate. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [Link]

-

Der Pharma Chemica. Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. [Link]

-

ResearchGate. (PDF) Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. [Link]

-

Vedantu. Quinoline: Structure, Properties & Uses Explained. [Link]

-

Cherry. Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. [Link]

-

PubChemLite. 2-(pyridin-2-yl)quinoline-4-carboxylic acid. [Link]

-

ACS Omega. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. [Link]

-

PubChem. 2-(Pyridin-4-yl)quinoline-4-carboxylic acid. [Link]

-

PubMed Central. Design, Synthesis, and Biophysical Characterization of Pyridine Bis-Quinazoline Derivatives as Selective G-Quadruplex DNA Stabilizers. [Link]

-

Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

-

IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

-

Semantic Scholar. Deep Red Emitting Heteroleptic Ir(III) Complexes that Incorporate Unsymmetrical 4‐quinoline Carboxylic Acid Derived Ligands. [Link]

-

ResearchGate. (PDF) Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. [Link]

-

ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. [Link]

-

MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

-

NIST WebBook. 2-Pyridinecarboxylic acid. [Link]

-

SpectraBase. 2-Pyridinecarboxylic acid - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. Quinoline-2-carboxylic acid (pyridin-2-ylmethyl)amide - Optional[13C NMR]. [Link]

Sources

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. iipseries.org [iipseries.org]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 10. chempap.org [chempap.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Pyridin-2-yl-quinoline-4-carboxylic Acid (CAS 57882-27-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-pyridin-2-yl-quinoline-4-carboxylic acid (CAS 57882-27-6). As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into the experimental causality and validation inherent in each protocol.

Introduction and Chemical Identity

This compound is a heterocyclic compound featuring a quinoline core substituted with a pyridine ring and a carboxylic acid group.[1] This unique structural arrangement imparts specific chemical and physical properties that are of interest in medicinal chemistry and materials science. The quinoline scaffold is a well-known privileged structure in drug discovery, appearing in a wide array of pharmacologically active compounds.[2] The addition of a pyridine moiety and a carboxylic acid group provides additional sites for hydrogen bonding, salt formation, and coordination with metal ions, making it a versatile building block for the synthesis of more complex molecules.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that experimentally determined data for this specific compound is limited in the public domain. Therefore, some values are estimated based on closely related structures and computational models.

| Property | Value | Source/Method |

| CAS Number | 57882-27-6 | [1] |

| Molecular Formula | C₁₅H₁₀N₂O₂ | [1] |

| Molecular Weight | 250.25 g/mol | [1] |

| IUPAC Name | 2-(pyridin-2-yl)quinoline-4-carboxylic acid | - |

| Appearance | Off-white to pale yellow solid (expected) | General observation for this class of compounds |

| Melting Point | >250 °C (Decomposes) (Estimated) | Based on related quinoline carboxylic acids |

| Boiling Point | Not available | - |

| Solubility | Generally soluble in polar organic solvents such as DMSO and DMF. Solubility in aqueous solutions is expected to be pH-dependent, with increased solubility at higher pH due to the deprotonation of the carboxylic acid.[3] | [3] |

| pKa | ~4-5 (for the carboxylic acid) (Estimated) | Based on similar aromatic carboxylic acids |

Synthesis Protocol: Pfitzinger Reaction

The synthesis of this compound is typically achieved through the Pfitzinger reaction. This well-established method involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, 2-acetylpyridine, in the presence of a strong base.[4][5] The reaction proceeds via the base-catalyzed ring-opening of isatin to form an intermediate which then condenses with the ketone, followed by cyclization and dehydration to yield the quinoline ring system.[4]

Materials and Reagents

-

Isatin

-

2-Acetylpyridine

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

-

Diatomaceous earth (optional, for filtration)

Step-by-Step Experimental Workflow

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.

-

Addition of Reactants: To the basic solution, add isatin and 2-acetylpyridine.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Carefully acidify the reaction mixture with hydrochloric acid or acetic acid to a pH of approximately 4-5. The product will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Purification: Wash the crude product with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Caption: Workflow for the Pfitzinger synthesis of this compound.

Analytical Characterization

A crucial aspect of working with any chemical compound is its unambiguous identification and purity assessment. This section outlines the key analytical techniques used for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for assessing the purity of this compound and for monitoring reaction progress.[6] A C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like formic or phosphoric acid to ensure protonation of the carboxylic acid) and an organic solvent such as acetonitrile or methanol.[7][8]

Illustrative HPLC Protocol:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-dependent gradient from a higher concentration of mobile phase A to a higher concentration of mobile phase B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 280 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method provides a reliable means to separate the product from potential impurities and starting materials, ensuring the integrity of the compound for subsequent applications.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show a series of signals in the aromatic region (typically between 7.0 and 9.0 ppm) corresponding to the protons on the quinoline and pyridine rings. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (often >10 ppm), although its position and appearance can be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (typically 165-185 ppm). The remaining aromatic carbons will appear in the range of approximately 110-150 ppm.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[9]

-

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl stretching vibration of the carboxylic acid.[10]

-

C=N and C=C Stretches: Aromatic C=C and C=N stretching vibrations from the quinoline and pyridine rings will appear in the 1400-1600 cm⁻¹ region.

-

C-H Bending: Out-of-plane C-H bending vibrations in the aromatic rings will be observed in the fingerprint region below 900 cm⁻¹.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 250.[11]

-

Fragmentation Pattern: A characteristic fragmentation pattern for quinoline-4-carboxylic acids involves the loss of the carboxyl group as CO₂ (44 Da) or the entire COOH radical (45 Da).[11] The resulting fragment ions can provide further structural information. For this compound, a prominent fragment would be expected at m/z 205, corresponding to the loss of the COOH radical.

Caption: A typical analytical workflow for the characterization of the synthesized product.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and analytical characterization of this compound (CAS 57882-27-6). The information presented, including detailed protocols and expected analytical outcomes, is intended to serve as a valuable resource for researchers and scientists in the fields of drug discovery and chemical synthesis. The self-validating nature of the described experimental workflows, grounded in established chemical principles, ensures a high degree of confidence in the identity and purity of the synthesized compound.

References

- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.

- SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.

- SIELC Technologies. (2018). Quinoline-4-carboxylic acid.

- Solubility of Things. (n.d.). Quinoline-4-carboxylic acid.

- BenchChem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.

- BenchChem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.

- Wikipedia. (n.d.). Pfitzinger reaction.

- BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.

- Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis.

- ChemicalBook. (n.d.). This compound | 57882-27-6.

- ResearchGate. (n.d.). Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines... [Image].

- Cherry. (n.d.). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot.

- Selleck Chemicals. (n.d.). Quinoline-4-carboxylic acid | CAS 486-74-8.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 57882-27-6.

- Chem-Impex. (n.d.). 2-Pyridin-4-Yl-Quinoline-4-Carboxylic Acid.

- Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.

- Chem-Impex. (n.d.). 2-Pyridin-3-Yl-Quinoline-4-Carboxylic Acid.

- Sigma-Aldrich. (n.d.). This compound.

- ResearchGate. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid.

- Wikipedia. (n.d.). Quinoline.

- ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.

- MDPI. (n.d.).

- ChemicalBook. (n.d.). 2,4-Pyridinedicarboxylic acid(499-80-9) 13C NMR spectrum.

- ChemicalBook. (n.d.). QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum.

- SpectraBase. (n.d.). 2-Pyridinecarboxylic acid.

- NIST. (n.d.). 2-Pyridinecarboxylic acid.

- PubChem. (n.d.). 2-(pyridin-2-yl)quinoline-4-carboxylic acid.

- SpectraBase. (n.d.). Quinoline-4-carboxylic acid - Optional[1H NMR] - Spectrum.

- ChemicalBook. (n.d.). 2-Hydroxy-4-quinolincarboxylic acid(15733-89-8) 1H NMR spectrum.

- PubChem. (n.d.). 2-(Pyridin-4-yl)quinoline-4-carboxylic acid.

- PubMed. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid.

- ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid.

- Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- ResearchGate. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Quinoline-4-carboxylic acid | SIELC Technologies [sielc.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. chempap.org [chempap.org]

Molecular weight of 2-Pyridin-2-yl-quinoline-4-carboxylic acid

An In-Depth Technical Guide to 2-Pyridin-2-yl-quinoline-4-carboxylic Acid

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry, coordination chemistry, and materials science. We will explore its fundamental physicochemical properties, detail established synthetic and characterization methodologies, and discuss its current and potential applications. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile molecular scaffold.

Introduction to the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, most notably in the realm of antimalarial and antibacterial drugs. The addition of a carboxylic acid group at the 4-position, creating a quinoline-4-carboxylic acid (or cinchoninic acid) derivative, further enhances the molecule's utility. This functional group provides a critical anchor for biological interactions, often forming salt bridges or hydrogen bonds with receptor active sites.[1]

The subject of this guide, this compound, incorporates a second key heterocyclic motif: a pyridine ring at the 2-position. This addition introduces another nitrogen atom, which serves as a potent hydrogen bond acceptor and a coordination site for metal ions. This unique bifunctional chelating ability makes the molecule a highly valuable ligand in coordination chemistry and a versatile building block for designing complex, biologically active molecules.[2][3]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₀N₂O₂ | [4][5] |

| Molecular Weight | 250.25 - 250.26 g/mol | [4] |

| Monoisotopic Mass | 250.07423 Da | [6] |

| CAS Number | 57882-27-6 | [4][5][7] |

| IUPAC Name | 2-(pyridin-2-yl)quinoline-4-carboxylic acid | [6] |

| Predicted XlogP | 2.3 | [6] |

| Appearance | Solid (Typical) | N/A |

| Storage Temperature | Room Temperature | [8] |

Synthesis and Purification

The synthesis of 2-substituted quinoline-4-carboxylic acids is classically achieved through well-established named reactions, primarily the Pfitzinger and Doebner condensations.[1] For this compound, the Pfitzinger reaction is a direct and efficient route.

The Pfitzinger Reaction Pathway

The Pfitzinger reaction involves the condensation of isatin (or a substituted derivative) with a carbonyl compound containing an α-methylene group, under basic conditions, to yield the desired quinoline-4-carboxylic acid.[1] In this specific case, the reactants are isatin and 2-acetylpyridine.

The causality of this reaction is elegant: the base first deprotonates the α-carbon of 2-acetylpyridine, which then acts as a nucleophile, attacking the C3-ketone of isatin. The resulting intermediate undergoes intramolecular cyclization and dehydration to form the final aromatic quinoline ring system.

Caption: Pfitzinger synthesis workflow for the target compound.

Experimental Protocol: Synthesis

The following protocol is a representative method for the synthesis of this compound.[5]

Materials:

-

Isatin (1.0 eq)

-

2-Acetylpyridine (1.1 eq)

-

Potassium Hydroxide (KOH) (3.0 eq)

-

Ethanol (solvent)

-

Water

-

Hydrochloric Acid (HCl) for acidification

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Isatin and Potassium Hydroxide in ethanol with stirring.

-

Addition: Slowly add 2-Acetylpyridine to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute it with water.

-

Filtration: Filter the solution to remove any insoluble impurities.

-

Acidification: Cool the aqueous filtrate in an ice bath and acidify to a pH of ~4-5 by the dropwise addition of concentrated HCl. This step is critical as it protonates the carboxylate salt, causing the product to precipitate.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Washing: Wash the solid with cold water to remove residual salts.

-

Drying: Dry the product under vacuum to yield the final this compound. Purity should be assessed via spectroscopic methods.

Spectroscopic Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity. Standard spectroscopic techniques are mandatory.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic aromatic proton signals in the 7.5-9.0 ppm range, corresponding to the protons on both the quinoline and pyridine ring systems. The absence of signals corresponding to the starting materials is a key indicator of reaction completion.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of the expected number of aromatic carbons and, crucially, the carboxylic acid carbonyl carbon signal typically found around 168-175 ppm.[9]

-

MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should show a prominent ion peak corresponding to the molecular weight of the compound (e.g., [M+H]⁺ at m/z 251.08 or [M-H]⁻ at m/z 249.07).[6][10]

-

IR (Infrared Spectroscopy): The IR spectrum will display a broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).[11]

Applications and Research Areas

The unique structure of this compound makes it a molecule of high interest across several scientific domains. The interplay between its planar, aromatic structure and its potent chelating sites drives its utility.

Caption: Key structural features and their resultant applications.

Coordination Chemistry

The pyridine and quinoline nitrogen atoms form a pincer-like bidentate chelate, which binds strongly to a wide range of metal ions (e.g., Mn(II), Co(II), Cd(II), Ag(I)).[2][3] This property is exploited to create novel metal-organic frameworks (MOFs) and complexes with interesting catalytic, magnetic, or photoluminescent properties. These complexes have been investigated for their potential as fluorescent probes for biological imaging.[12]

Drug Discovery and Development

The quinoline-4-carboxylic acid scaffold is a known pharmacophore. Research into derivatives has shown potential in several therapeutic areas:

-

Antileishmanial Agents: The scaffold has been identified as a promising basis for developing inhibitors of N-myristoyltransferase (NMT), a key enzyme in Leishmania parasites.[13]

-

Anticancer Activity: As inhibitors of enzymes like Dihydroorotate Dehydrogenase (DHODH), these compounds can disrupt pyrimidine biosynthesis, a critical pathway for proliferating cancer cells.[1]

-

Antibacterial Agents: The ability to chelate essential metal ions can disrupt bacterial metabolic processes, and the core structure has been derivatized to create compounds with activity against both Gram-positive and Gram-negative bacteria.[2][9]

Materials Science

The rigid, planar structure of the molecule can be incorporated into polymer backbones to enhance thermal stability and mechanical strength.[12] Its fluorescent properties also make it a candidate for integration into organic light-emitting diodes (OLEDs) or other advanced optical materials.

Safety and Handling

As a laboratory chemical, this compound and its isomers should be handled with appropriate care. While specific toxicity data for this exact compound is limited, related structures carry the following GHS hazard warnings:

-

Harmful if swallowed (H302)[14]

-

Causes serious eye irritation (H319)[14]

-

May cause respiratory irritation (H335)[14]

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) from the supplier for comprehensive information.

Conclusion

This compound is more than a simple chemical; it is a sophisticated molecular tool. Its synthesis is accessible through classic organic reactions, and its structure offers a rich platform for innovation. The combination of a biologically relevant quinoline-4-carboxylic acid core with a potent pyridyl chelating group provides a foundation for developing next-generation therapeutics, advanced materials, and sensitive analytical probes. This guide has outlined the core knowledge required for researchers to confidently incorporate this valuable compound into their scientific endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26587, 2-(Pyridin-4-yl)quinoline-4-carboxylic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(pyridin-2-yl)quinoline-4-carboxylic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(pyridin-4-yl)quinoline-4-carboxylic acid. Retrieved from [Link]

-

Zhang, L., et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica, 63(4), 891-898. Retrieved from [Link]

-

Ghorbani-Vaghei, R., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3334-3343. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3768281, 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. Retrieved from [Link]

-

Zhang, L., et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159966550. Retrieved from [Link]

-

Olegário, J. C., et al. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 11, 1245803. Retrieved from [Link]

-

Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Retrieved from [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]

-

Madak, J. T., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 62(10), 5144-5165. Retrieved from [Link]

-

Wang, S., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(1), 114. Retrieved from [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. PubChemLite - 2-(pyridin-2-yl)quinoline-4-carboxylic acid (C15H10N2O2) [pubchemlite.lcsb.uni.lu]

- 7. This compound | 57882-27-6 [chemicalbook.com]

- 8. This compound | 57882-27-6 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. PubChemLite - 2-(pyridin-4-yl)quinoline-4-carboxylic acid (C15H10N2O2) [pubchemlite.lcsb.uni.lu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemimpex.com [chemimpex.com]

- 13. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 14. 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | C15H10N2O2 | CID 26587 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Pyridin-2-yl-quinoline-4-carboxylic acid

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Pyridin-2-yl-quinoline-4-carboxylic acid (CAS: 57882-27-6; Molecular Formula: C₁₅H₁₀N₂O₂).[1][2][3][4][5] Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related quinoline and pyridine derivatives.

While a complete set of publicly available, experimentally verified spectra for this specific molecule is limited, this guide synthesizes data from analogous structures to provide a robust predictive framework for its characterization. This approach ensures a scientifically rigorous and practical resource for those working with this and similar heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are invaluable for confirming the arrangement of the aromatic protons and carbons.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons on the quinoline and pyridine rings. A downfield, broad singlet for the carboxylic acid proton is also expected, though its observation can be dependent on the solvent used.

Key Insights for Interpretation:

-

Deshielding Effects: The nitrogen atoms in both the quinoline and pyridine rings will cause a deshielding effect on the adjacent protons, shifting their signals to a higher chemical shift (downfield).

-

Ring Currents: The aromatic nature of the heterocyclic rings will induce a ring current that further deshieldes the protons.

-

Coupling Patterns: The coupling between adjacent protons (ortho, meta, and para) will result in characteristic splitting patterns (doublets, triplets, multiplets), which are crucial for assigning specific protons.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Quinoline H-3 | 8.2 - 8.4 | s | - |

| Quinoline H-5 | 8.0 - 8.2 | d | 8.0 - 9.0 |

| Quinoline H-6 | 7.6 - 7.8 | t | 7.0 - 8.0 |

| Quinoline H-7 | 7.8 - 8.0 | t | 7.0 - 8.0 |

| Quinoline H-8 | 8.5 - 8.7 | d | 8.0 - 9.0 |

| Pyridine H-3' | 7.4 - 7.6 | t | 7.0 - 8.0 |

| Pyridine H-4' | 7.8 - 8.0 | t | 7.0 - 8.0 |

| Pyridine H-5' | 7.3 - 7.5 | t | 7.0 - 8.0 |

| Pyridine H-6' | 8.6 - 8.8 | d | 4.0 - 5.0 |

| Carboxylic Acid -OH | 12.0 - 14.0 | br s | - |

Note: These are predicted values based on data for similar quinoline-4-carboxylic acid and pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.[6][7]

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the carboxylic acid group and the two heterocyclic rings will result in a range of chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quinoline C-2 | 155 - 157 |

| Quinoline C-3 | 120 - 122 |

| Quinoline C-4 | 145 - 147 |

| Quinoline C-4a | 128 - 130 |

| Quinoline C-5 | 129 - 131 |

| Quinoline C-6 | 127 - 129 |

| Quinoline C-7 | 130 - 132 |

| Quinoline C-8 | 125 - 127 |

| Quinoline C-8a | 148 - 150 |

| Pyridine C-2' | 152 - 154 |

| Pyridine C-3' | 121 - 123 |

| Pyridine C-4' | 136 - 138 |

| Pyridine C-5' | 124 - 126 |

| Pyridine C-6' | 149 - 151 |

| Carboxylic Acid C=O | 167 - 170 |

Note: These are predicted values based on data for similar quinoline-4-carboxylic acid and pyridine derivatives.[6][8]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the carboxylic acid group and the aromatic rings.

Expected IR Spectral Data

Key Insights for Interpretation:

-

Carboxylic Acid O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[9][10][11][12]

-

Carbonyl C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid.[12] Conjugation with the quinoline ring may shift this band to a slightly lower wavenumber.

-

Aromatic C=C and C-H Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the quinoline and pyridine rings. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

-

C-O Stretch and O-H Bend: The C-O stretching vibration of the carboxylic acid will likely appear in the 1210-1320 cm⁻¹ region, while the O-H bend can be found around 1400-1440 cm⁻¹ and 920 cm⁻¹.[11]

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium, Sharp |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong, Sharp |

| C-O (Carboxylic Acid) | 1210 - 1320 | Medium |

| O-H Bend | 1400 - 1440 & 920 | Medium, Broad |

Note: These are predicted values based on general IR correlation tables and data for similar compounds.[9][11][12]

Experimental Protocol for IR Spectroscopy

Caption: Workflow for IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its identity and structure.

Expected Mass Spectral Data

For this compound (Molecular Weight: 250.25 g/mol ), the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 250.

Key Insights for Interpretation:

-

Molecular Ion Peak: The presence of a peak at m/z 250 would confirm the molecular weight of the compound.

-

Loss of COOH: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (•COOH, 45 Da), leading to a fragment ion at m/z 205.[13]

-

Loss of CO₂: Decarboxylation, the loss of carbon dioxide (CO₂, 44 Da), would result in a fragment ion at m/z 206.

-

Fragmentation of the Heterocyclic Rings: Further fragmentation of the quinoline and pyridine rings can occur through the loss of small molecules like HCN (27 Da).[13]

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 250 | [M]⁺ (Molecular Ion) |

| 206 | [M - CO₂]⁺ |

| 205 | [M - COOH]⁺ |

| 178 | [M - COOH - HCN]⁺ |

Note: These are predicted fragmentation patterns based on the analysis of similar quinoline-4-carboxylic acid derivatives.[13][14]

Experimental Protocol for Mass Spectrometry

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and Mass Spectrometry. While a complete experimental dataset for this specific molecule is not widely available, this guide provides a comprehensive and scientifically grounded framework for its analysis based on the well-established spectroscopic behavior of its constituent functional groups and analogous compounds. The detailed protocols and predicted data presented herein will serve as a valuable resource for researchers in the synthesis, identification, and application of this and related heterocyclic compounds.

References

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.

-

Spectral Databases. Wiley Science Solutions.

-

Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. ResearchGate.

-

Mass Spectra of Oxygenated Quinolines. Canadian Science Publishing.

-

Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate.

-

The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate.

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.

-

This compound. ChemicalBook.

-

This compound. Santa Cruz Biotechnology.

-

IR spectra for 2,2 0-bipyridine-4, 4 0-dicarboxylic acid (trace A),... ResearchGate.

-

Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry.

-

2-(Pyridin-4-yl)quinoline-4-carboxylic acid. PubChem.

-

This compound. Sigma-Aldrich.

-

2-(Pyridin-2-yl)quinoline-4-carboxylic acid. BLDpharm.

-

Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences.

-

NMR Database for Faster Structural Data. CAS.org.

-

This compound. ChemicalBook.

-

Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega.

-

Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. ResearchGate.

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

-

Infrared Spectra of Some Carboxylic Acid Derivatives. Journal of the American Chemical Society.

-

The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. ResearchGate.

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax.

-

Synthesis, Structure And Fluorescence Properties Of Rare Earth Complexes Based On Bipyridinecarboxylic Acid. Globe Thesis.

-

In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers.

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC - NIH.

-

Synthesis, Characterization, and Sensitizing Properties of Heteroleptic RuII Complexes Based on 2,6‐Bis(1‐pyrazolyl)pyridine and 2,2′‐Bipyridine‐4,4′‐dicarboxylic Acid Ligands. ResearchGate.

-

2-(pyridin-2-yl)quinoline-4-carboxylic acid. PubChemLite.

-

IR: carboxylic acids. University of Calgary.

-

IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.

-

2-Pyridinecarboxylic acid. NIST WebBook.

-

Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. PubMed.

-

nmrshiftdb2 - open nmr database on the web. nmrshiftdb2.

-

The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. The Journal of Organic Chemistry.

-

(2,2'-Bipyridine)-5,5'-dicarboxylic acid. PubChem.

-

QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum. ChemicalBook.

-

QUINOLINE-4-CARBOXYLIC ACID(486-74-8) IR Spectrum. ChemicalBook.

-

Deep Red Emitting Heteroleptic Ir(III) Complexes that Incorporate Unsymmetrical 4‐quinoline Carboxylic Acid Derived Ligands. Semantic Scholar.

-

Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. Benchchem.

Sources

- 1. This compound | 57882-27-6 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 57882-27-6|2-(Pyridin-2-yl)quinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. This compound | 57882-27-6 [chemicalbook.com]

- 6. ijcps.org [ijcps.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Secure Verification [cherry.chem.bg.ac.rs]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. echemi.com [echemi.com]

- 13. chempap.org [chempap.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to the Structural Elucidation of 2-Pyridin-2-yl-quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridin-2-yl-quinoline-4-carboxylic acid stands as a molecule of significant interest within medicinal chemistry and materials science, primarily due to its potential as a versatile ligand and a pharmacologically active agent. Quinoline-4-carboxylic acid derivatives are known to possess a wide range of biological activities, including antitumor and antimalarial properties.[1] The determination of the three-dimensional crystal structure of this compound is paramount, as it governs critical physicochemical properties such as solubility, stability, and bioavailability, which are decisive factors in drug development.[2][3] This guide provides a comprehensive framework for the synthesis, crystallization, and crystallographic analysis of this compound. In the absence of a publicly available crystal structure, this document serves as a predictive and methodological whitepaper, detailing the established protocols to obtain and analyze the structure, and forecasting the anticipated molecular geometry and intermolecular interactions that dictate its solid-state architecture.

Introduction: The Significance of Structural Insight

The quinoline scaffold is a privileged structure in drug discovery.[1] The functionalization at the 2-position with a pyridine ring and at the 4-position with a carboxylic acid group creates a molecule with multiple hydrogen bonding sites and the potential for complex π-π stacking interactions.[4][5] Understanding the precise spatial arrangement of these functional groups is not merely an academic exercise. For drug development professionals, the crystal structure provides the definitive blueprint for:

-

Structure-Activity Relationship (SAR) Studies: Guiding the rational design of more potent and selective analogues.[6]

-

Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs), each of which can have dramatically different properties and are subject to patent protection.[7][8][9]

-

Formulation Development: Informing the choice of excipients and predicting the material's behavior during manufacturing processes like milling and compression.[10]

This guide is structured to provide both the practical steps for obtaining this critical data and the theoretical framework for interpreting it.

Synthesis and Crystallization: From Powder to Single Crystal

The synthesis of 2-substituted quinoline-4-carboxylic acids is well-established, with the Pfitzinger and Doebner reactions being the most prominent methods.[11][12] The Pfitzinger reaction, involving the condensation of isatin with a carbonyl compound, is a robust choice for this target molecule.[13][14]

Experimental Protocol: Synthesis via Pfitzinger Reaction

This protocol outlines the synthesis of this compound from isatin and 2-acetylpyridine.

Materials:

-

Isatin

-

2-Acetylpyridine

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl)

Procedure:

-

Preparation of Isatinic Acid Salt: In a round-bottom flask, dissolve a stoichiometric amount of isatin in a solution of aqueous potassium hydroxide with gentle heating to facilitate the ring-opening of isatin to its potassium salt.

-

Condensation: To the cooled solution, add a stoichiometric equivalent of 2-acetylpyridine.

-

Reflux: Heat the reaction mixture to reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[15]

-

Precipitation: After cooling the mixture to room temperature, acidify it with dilute hydrochloric acid to a pH of approximately 4-5. The product will precipitate out of the solution.

-

Isolation and Purification: Filter the crude product, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove unreacted starting materials. The solid can be further purified by recrystallization from a suitable solvent like ethanol or a dimethylformamide (DMF)/water mixture.

Protocol: Single Crystal Growth

Obtaining a high-quality single crystal is the most critical and often challenging step for X-ray diffraction analysis.[16] For a carboxylic acid like the title compound, slow evaporation from a suitable solvent system is a primary method.[17][18]

Recommended Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or DMF) to near saturation at room temperature. Loosely cover the container to allow the solvent to evaporate over several days to weeks.[19]

-

Solvent/Anti-Solvent Diffusion: Create a saturated solution of the compound in a good solvent (e.g., DMF). In a separate, larger container, place a volatile "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether or hexane). Place the vial with the compound solution inside the larger container and seal it. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting the growth of well-ordered crystals.

Crystallographic Analysis: A Step-by-Step Guide

Once a suitable single crystal (typically 0.1-0.4 mm in size) is obtained, the process of determining its atomic structure begins.[20]

Step 1: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

The mounted crystal is cooled (typically to ~100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[21][22]

Key Data Collection Parameters:

-

X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

-

Detector Distance: Adjusted to capture the desired resolution limit.

-

Exposure Time: Optimized to achieve good signal-to-noise without overloading the detector.

-

Rotation Range: A full sphere of data is typically collected to ensure data completeness and redundancy.

Step 2: Structure Solution and Refinement

The collected diffraction data (a list of reflection indices h,k,l and their intensities) is used to solve and refine the crystal structure, often using software suites like SHELX.

-

Data Reduction and Space Group Determination: The raw diffraction images are processed to integrate the reflection intensities. The software analyzes the systematic absences in the data to determine the crystal's space group.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, from which an initial model of the molecule can be built.

-

Structure Refinement: A least-squares refinement process iteratively adjusts the atomic positions, occupancies, and displacement parameters (describing thermal motion) to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[23] The quality of the final model is assessed using metrics like the R1 factor and the goodness-of-fit (GooF).

Anticipated Structural Features and Intermolecular Interactions

While the definitive structure awaits experimental determination, we can make expert predictions based on the known behavior of carboxylic acids and pyridine N-heterocycles.[5]

Molecular Conformation

The molecule possesses a key rotatable single bond between the quinoline and pyridine rings. The dihedral angle between these two aromatic systems will be a defining feature, influenced by steric hindrance and potential intramolecular interactions. It is likely that the molecule will adopt a largely planar conformation to maximize electronic conjugation, with a slight twist to alleviate steric clash between the proximal hydrogen atoms on the two rings.

Supramolecular Synthons: The Building Blocks of the Crystal

The crystal packing will be dominated by a network of hydrogen bonds and π-π stacking interactions.

-